molecular formula C15H23NO B2933612 2-cyclopentyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 2320923-64-4

2-cyclopentyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

Cat. No. B2933612
CAS RN: 2320923-64-4
M. Wt: 233.355
InChI Key: XIBUXGPXYRAHOP-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopentyl group attached to an 8-azabicyclo[3.2.1]octane core. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require precise control over the reaction conditions. The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies have focused on synthesizing and analyzing structures similar to the azabicyclo[3.2.1]octane skeleton, highlighting methods for creating complex organic compounds. For instance, derivatives of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol were synthesized and their crystal structures determined, offering insights into the conformational preferences of such compounds M. Izquierdo et al., 1991. This work underscores the importance of structural analysis in understanding the properties of complex organic molecules.

Pharmacological Studies

  • The pharmacological properties of compounds with the azabicyclo[3.2.1]octane skeleton have been explored, though the focus has primarily been on understanding their interaction with biological systems. For example, the ability of certain compounds to antagonize acetylcholine-induced contractions was investigated, suggesting potential therapeutic applications M. Izquierdo et al., 1991.

properties

IUPAC Name

2-cyclopentyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-8-13-6-7-14(9-11)16(13)15(17)10-12-4-2-3-5-12/h12-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBUXGPXYRAHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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